Rineterkib hydrochloride

Description

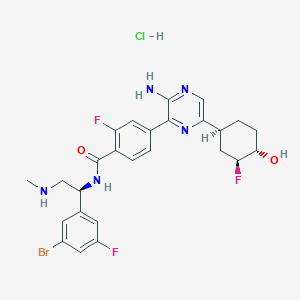

The exact mass of the compound Unii-8RS453rbhm is 613.10670 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrF3N5O2.ClH/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H/t13-,20-,21+,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUJMQIKTCOSFK-XKNHYIDFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28BrClF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1715025-34-5 | |

| Record name | Rineterkib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715025345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rineterkib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on rineterkib hydrochloride. Specific quantitative data such as IC50 and Ki values, as well as detailed proprietary experimental protocols, are not fully available in the public domain and are therefore not included in this guide.

Introduction

This compound, also known as LTT462, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Rineterkib has shown potential as an antineoplastic agent in preclinical studies and has been investigated in early-phase clinical trials for the treatment of solid tumors harboring MAPK pathway alterations, such as those with BRAF and KRAS mutations.[1][4] This guide provides a comprehensive overview of the mechanism of action of this compound based on available scientific literature.

Core Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound's primary mechanism of action is the inhibition of the terminal kinases in the MAPK cascade, Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][1][2][3] Some evidence also suggests that it may inhibit RAF kinases, which are upstream activators of MEK.[1][4]

The RAS-RAF-MEK-ERK Signaling Cascade

The MAPK/ERK pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes. The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases subsequently phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases). Finally, activated MEK1/2 phosphorylate and activate ERK1/2.

Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, leading to changes in gene expression that drive cell proliferation, survival, and differentiation.[4] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, promoting uncontrolled tumor growth.

Rineterkib's Point of Intervention

Rineterkib directly binds to and inhibits the kinase activity of ERK1 and ERK2.[3] By targeting the final step in this cascade, rineterkib prevents the phosphorylation of downstream ERK substrates. This blockade of ERK signaling leads to the inhibition of ERK-dependent tumor cell proliferation and survival.[2][3]

The dual inhibition of both ERK and potentially RAF provides a more comprehensive blockade of the MAPK pathway.[1][4] This is particularly relevant in the context of acquired resistance to upstream inhibitors (e.g., RAF or MEK inhibitors), where pathway reactivation can occur. By targeting ERK directly, rineterkib can overcome resistance mechanisms that involve mutations or feedback loops upstream of ERK.[3]

References

LTT-462 ERK1/2 Inhibitor: A Technical Overview of Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT-462, also known as Rineterkib, is an orally available small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] ERK1/2 are critical serine/threonine kinases that act as the terminal nodes of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is frequently dysregulated in a wide array of human cancers, often driven by mutations in upstream components such as RAS and BRAF.[3][4] By inhibiting ERK1/2, LTT-462 aims to block the downstream signaling required for cancer cell proliferation and survival, offering a potential therapeutic strategy for tumors harboring MAPK pathway alterations.[2] Preclinical studies have demonstrated the activity of LTT-462 in multiple cancer cell lines and xenograft models with activated MAPK pathways.[1][5][6] This document provides a comprehensive overview of the available preclinical data on LTT-462, including its mechanism of action, and outlines typical experimental protocols used to evaluate such inhibitors.

Core Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and survival. In many cancers, mutations in genes such as KRAS, NRAS, and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.

LTT-462 directly targets and inhibits the kinase activity of ERK1 and its close homolog ERK2. This inhibition prevents the phosphorylation of downstream ERK substrates, thereby blocking the propagation of oncogenic signals. A key pharmacodynamic marker used to assess the biological activity of LTT-462 is the expression of DUSP6, a dual-specificity phosphatase that is a downstream target of ERK signaling and acts in a negative feedback loop.[6] Reduction in DUSP6 expression serves as an indicator of successful target engagement by LTT-462.

Preclinical Efficacy of LTT-462

While specific quantitative data from primary preclinical research publications on LTT-462 are not extensively available in the public domain, clinical trial documentation and reviews consistently report its preclinical activity in various cancer models.

In Vitro Activity

LTT-462 has demonstrated efficacy in a broad range of human cancer cell lines driven by the MAPK pathway.[3] This includes models with activating mutations in KRAS, NRAS, and BRAF. The primary endpoint in these in vitro studies is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell viability or proliferation.

Table 1: Representative In Vitro Cellular Viability Data for an ERK1/2 Inhibitor (Note: The following data are illustrative for a typical ERK1/2 inhibitor and are not specific to LTT-462 due to the lack of publicly available data. The cell lines listed are examples of those with known MAPK pathway alterations.)

| Cell Line | Cancer Type | Relevant Mutation(s) | IC50 (nM) |

| A375 | Malignant Melanoma | BRAF V600E | Data not available |

| SK-MEL-2 | Malignant Melanoma | NRAS Q61R | Data not available |

| HCT116 | Colorectal Carcinoma | KRAS G13D | Data not available |

| Calu-6 | Non-Small Cell Lung Carcinoma | KRAS Q61K | Data not available |

| IPC-298 | Malignant Melanoma | BRAF V600E | Data not available |

In Vivo Activity

The anti-tumor activity of LTT-462 has been confirmed in in vivo xenograft models.[1] These studies typically involve implanting human cancer cells into immunocompromised mice and then treating the mice with the investigational drug. The primary endpoint is often tumor growth inhibition (TGI). While one source mentions that Rineterkib (LTT-462) significantly reduces tumor volume in the Calu-6 human NSCLC subcutaneous tumor xenograft model in mice, specific quantitative TGI values, dosing regimens, and detailed study designs have not been publicly disclosed.

Table 2: Representative In Vivo Efficacy Data for an ERK1/2 Inhibitor in Xenograft Models (Note: This table illustrates the type of data expected from in vivo studies of an ERK1/2 inhibitor. The specific models and data are not available for LTT-462.)

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| A375 | Malignant Melanoma | Data not available | Data not available |

| Calu-6 | Non-Small Cell Lung Carcinoma | Data not available | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of LTT-462 have not been published. However, based on standard practices for the development of kinase inhibitors, the following methodologies are typically employed.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of LTT-462 or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Xenograft Study

This type of study assesses the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives LTT-462 via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Conclusion

LTT-462 is a promising ERK1/2 inhibitor with demonstrated preclinical activity in cancer models characterized by an activated MAPK pathway. Its mechanism of action, centered on the terminal node of this critical signaling cascade, provides a strong rationale for its development in tumors with RAS and BRAF mutations. While the publicly available data confirms its preclinical proof-of-concept, a detailed quantitative understanding of its potency and in vivo efficacy is limited by the lack of published primary research. The information presented here provides a framework for understanding the preclinical profile of LTT-462 based on the available information and standard practices in the field of oncology drug discovery. Further disclosure of detailed preclinical data from the developing parties will be necessary for a complete and comparative assessment of this compound.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. ltt462 - My Cancer Genome [mycancergenome.org]

- 3. Kura Oncology Announces Three Presentations at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]

- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/46853 [onderzoekmetmensen.nl]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

An In-Depth Technical Guide to the RAF-MEK-ERK Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a specific compound designated "ERK-IN-1" is limited. This guide provides a comprehensive overview of the RAF-MEK-ERK signaling pathway and its inhibition by potent and selective ERK inhibitors, using publicly available data for well-characterized compounds as representative examples. The experimental protocols and data presented herein are based on established methodologies for evaluating inhibitors of the ERK signaling pathway.

Introduction to the RAF-MEK-ERK Signaling Pathway

The Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical intracellular signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like BRAF and RAS, is a hallmark of many human cancers.[3]

The pathway is initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase RAS.[2] Activated RAS recruits and activates the RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF).[2] RAF kinases then phosphorylate and activate MEK1 and MEK2 (MAPK/ERK Kinases), which are dual-specificity kinases.[2] Finally, activated MEK phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2 on specific threonine and tyrosine residues.[2] Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular responses.[4]

Given its central role in cancer, the RAF-MEK-ERK pathway is a major target for therapeutic intervention. While inhibitors targeting RAF and MEK have been successfully developed, resistance often emerges through reactivation of ERK signaling.[3] This has spurred the development of direct ERK1/2 inhibitors as a promising therapeutic strategy.[2][3]

Quantitative Analysis of Representative ERK Inhibitors

The potency and selectivity of ERK inhibitors are critical parameters evaluated during drug development. This is typically quantified through biochemical and cell-based assays. Below are tables summarizing publicly available data for several well-characterized, potent, and selective ERK inhibitors.

Table 1: Biochemical Potency of Representative ERK Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type |

| Temuterkib (LY3214996) | ERK1, ERK2 | 5 | Biochemical Assay |

| Ulixertinib (BVD-523) | ERK2 | <0.3 | Biochemical Assay |

| SCH772984 | ERK1, ERK2 | 4, 1 | Biochemical Assay |

| ERK5-IN-1 | ERK5 | 162 | Biochemical Assay |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. Data compiled from publicly available sources.[5][6]

Table 2: Cellular Activity of Representative ERK Inhibitors

| Compound | Cell Line | Cellular Endpoint | EC50 (nM) |

| Temuterkib (LY3214996) | BRAF/RAS mutant cancer cells | p-RSK1 inhibition | Potent inhibition observed |

| Ulixertinib (BVD-523) | A375 melanoma cells | p-RSK inhibition | Potent inhibition observed |

| ERK5-IN-1 | - | EGF-induced ERK5 autophosphorylation | 90 |

EC50 values represent the concentration of the inhibitor required to produce 50% of its maximal effect in a cell-based assay. Data compiled from publicly available sources.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ERK pathway inhibitors. The following sections provide protocols for key experiments.

Biochemical Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified ERK kinase.

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

ATP (at or near the Km for the kinase)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

Test compound (e.g., ERK-IN-1) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 20 nL) of the compound dilutions to the assay plate.

-

Add the ERK enzyme to all wells except for the negative control wells.

-

Incubate the enzyme and compound for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.[7][8]

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-ERK (p-ERK) in Cultured Cells

This widely used method assesses the ability of an inhibitor to block ERK activation in a cellular context by measuring the levels of phosphorylated ERK.

Materials:

-

Cultured cells (e.g., A375 melanoma cells with a BRAF mutation)

-

Cell culture medium and supplements

-

Test compound (e.g., ERK-IN-1)

-

Growth factor (e.g., EGF) to stimulate the pathway

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated goat anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[9]

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF at a pre-determined EC80 concentration) for a short period (e.g., 15 minutes) to induce ERK phosphorylation.[10]

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[9]

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[9][11]

-

Quantify the band intensities using densitometry software.

Cell Viability Assay

This assay determines the effect of the ERK inhibitor on cell proliferation and survival.

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Test compound (e.g., ERK-IN-1)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[12]

Visualizing the ERK-IN-1 RAF Kinase Inhibition Pathway

Diagrams created using Graphviz (DOT language) are provided below to illustrate key aspects of the RAF-MEK-ERK signaling pathway and its inhibition.

Caption: The canonical RAF-MEK-ERK signaling cascade.

Caption: Mechanism of action of a direct ERK inhibitor.

Caption: Experimental workflow for Western blot analysis of p-ERK.

In Vivo Studies

Preclinical in vivo studies are essential to evaluate the efficacy and safety of ERK inhibitors in a whole-organism context. These studies often utilize mouse xenograft models where human cancer cells are implanted into immunocompromised mice.

Typical In Vivo Study Design:

-

Model Selection: Choose a relevant cancer cell line with a known MAPK pathway mutation (e.g., BRAF or KRAS mutant) to establish xenografts in mice.

-

Dosing and Administration: Determine the optimal dose and route of administration (e.g., oral gavage) for the test compound based on pharmacokinetic and pharmacodynamic studies.

-

Treatment Groups: Include a vehicle control group, a group treated with the test compound, and potentially a positive control group with a known ERK inhibitor.[13]

-

Efficacy Assessment: Monitor tumor growth over time by measuring tumor volume. At the end of the study, tumors can be excised and weighed.

-

Pharmacodynamic Analysis: Collect tumor and blood samples at various time points to assess the levels of p-ERK and other downstream markers to confirm target engagement.[14]

-

Toxicity Evaluation: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and analysis of major organs.

Conclusion

Direct inhibition of ERK1/2 is a clinically relevant strategy for the treatment of cancers with a dysregulated MAPK pathway, particularly those that have developed resistance to upstream inhibitors. This guide has provided an overview of the RAF-MEK-ERK signaling pathway, quantitative data for representative ERK inhibitors, detailed experimental protocols for their evaluation, and visualizations of the key concepts. A thorough understanding of these principles and methodologies is crucial for the successful development of novel and effective ERK-targeting therapies.

References

- 1. A high throughput assay to identify substrate-selective inhibitors of the ERK protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ERK1 Kinase Enzyme System [promega.jp]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Targeting ERK enhances the cytotoxic effect of the novel PI3K and mTOR dual inhibitor VS-5584 in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Rineterkib Hydrochloride: A Novel ERK1/2 Inhibitor for BRAF-Mutant Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rineterkib hydrochloride (also known as LTT462) is an orally bioavailable small molecule inhibitor targeting the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1] The MAPK pathway, frequently dysregulated in various cancers, plays a crucial role in cell proliferation, differentiation, and survival.[1][2] In non-small cell lung cancer (NSCLC), mutations in the BRAF gene can lead to constitutive activation of this pathway, driving tumorigenesis. Rineterkib has also been shown to inhibit RAF.[3][4] By inhibiting ERK1/2, rineterkib offers a therapeutic strategy to counteract the effects of upstream mutations in the MAPK cascade, including those in BRAF. This document provides a comprehensive overview of the preclinical and clinical data available for this compound in the context of BRAF-mutant NSCLC.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes.[2] In BRAF-mutant NSCLC, a mutation in the BRAF protein leads to its constitutive activation, resulting in persistent downstream signaling through MEK and subsequently ERK. Activated ERK then phosphorylates numerous cytoplasmic and nuclear substrates, promoting cell proliferation and survival.[2]

This compound acts as a direct inhibitor of ERK1 and ERK2, preventing their phosphorylation of downstream targets.[1] This intervention at the final step of the cascade is significant as it can potentially overcome resistance mechanisms that may arise from upstream pathway reactivation.[1]

Clinical Development in BRAF-Mutant NSCLC

This compound has been investigated in combination with the pan-RAF inhibitor naporafenib in a Phase Ib clinical trial (NCT02974725) for patients with advanced or metastatic KRAS- or BRAF-mutant NSCLC.[5]

Efficacy Data

The antitumor activity of the naporafenib and rineterkib combination in patients with BRAF-mutant NSCLC has been reported.

| Clinical Trial | Patient Population | Treatment | Key Efficacy Outcomes |

| NCT02974725 (Phase Ib) [5] | BRAFnon-V600-mutant NSCLC | Naporafenib + Rineterkib | Partial Response (PR) observed in 2 patients. |

| Retrospective Analysis | BRAFnon-V600E-mutant NSCLC | Naporafenib + Rineterkib | Durable responses observed in 2 patients with Progression-Free Survival (PFS) of 9.2 and 10 months. |

Safety and Tolerability

The safety profile of the naporafenib and rineterkib combination was evaluated in the NCT02974725 study.

| Clinical Trial | Total NSCLC Patients Treated | Recommended Dose for Expansion (RDE) | Most Frequent Grade ≥ 3 Treatment-Related Adverse Event |

| NCT02974725 (Phase Ib) [5] | 101 | Naporafenib 400 mg BID + Rineterkib 200 mg QD | Increased lipase (7.9% of patients).[5] |

Recruitment for this trial was halted for business reasons and not due to safety concerns.

Pharmacodynamics

On-target activity of the combination was assessed by measuring changes in DUSP6 mRNA levels, a downstream effector of the MAPK pathway.

| Clinical Trial | Pharmacodynamic Marker | Result |

| NCT02974725 (Phase Ib) [5] | Median reduction in DUSP6 mRNA levels from baseline | 45.5%[5] |

Preclinical Studies

Preclinical investigations have demonstrated the activity of rineterkib in cancer models with MAPK pathway alterations.

In Vivo Xenograft Model

A study utilizing a human NSCLC subcutaneous tumor xenograft model in mice provided evidence of rineterkib's in vivo efficacy.

Experimental Protocol:

-

Animal Model: Calu-6 human NSCLC subcutaneous tumor xenograft model in mice.[3][4]

-

Treatment Groups:

-

Primary Endpoint: Tumor volume reduction.

-

Results: Rineterkib treatment significantly reduced tumor volume in this model.[3][4]

Logical Framework for Rineterkib's Therapeutic Rationale

The therapeutic strategy for employing rineterkib in BRAF-mutant NSCLC is based on a clear logical progression from the underlying genetic alteration to the desired clinical outcome.

References

- 1. medkoo.com [medkoo.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A phase Ib study of the combination of naporafenib with rineterkib or trametinib in patients with advanced and metastatic KRAS- or BRAF-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of Rineterkib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride, also known as LTT462, is an orally bioavailable small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway, ERK plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to support further research and development in this area.

Introduction

The RAS-RAF-MEK-ERK cascade, a component of the MAPK signaling pathway, is frequently activated in various malignancies through mutations in genes such as BRAF and KRAS. While inhibitors targeting upstream components like BRAF and MEK have demonstrated clinical efficacy, the development of resistance, often through reactivation of the ERK signaling, remains a significant challenge. Direct inhibition of ERK1/2 presents a promising strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This compound has emerged as a potent and selective inhibitor of ERK1/2, demonstrating anti-tumor activity in preclinical models and advancing into clinical trials for various solid tumors and hematological malignancies.

Discovery

The discovery of this compound stemmed from a focused effort to identify novel, potent, and selective inhibitors of ERK1/2. The development process likely involved high-throughput screening of compound libraries followed by structure-activity relationship (SAR) studies to optimize for potency, selectivity, and pharmacokinetic properties.

Lead Optimization

While specific details of the lead optimization process are proprietary, the chemical structure of Rineterkib suggests a rational design approach targeting the ATP-binding pocket of the ERK kinases. Key structural features likely contribute to its high affinity and selectivity.

Synthesis of this compound

The chemical synthesis of Rineterkib, as described in patent WO2015066188A1 (example 184), involves a multi-step process. A detailed, step-by-step experimental protocol for the synthesis of the active pharmaceutical ingredient is outlined below.

Experimental Protocol: Synthesis of 4-(3-amino-6-((1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl)-2-pyrazinyl)-N-((1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl)-2-fluorobenzamide (Rineterkib)

A detailed, step-by-step synthesis protocol would be presented here if publicly available. The patent literature (WO2015066188A1, example 184) provides the foundational information for the synthesis of Rineterkib. The process involves the coupling of key intermediates, which are themselves synthesized through multi-step sequences. The final step typically involves the formation of the hydrochloride salt.

General Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Mechanism of Action

This compound is a direct and potent inhibitor of the serine/threonine kinases ERK1 and ERK2. By binding to the ATP pocket of these enzymes, it prevents their phosphorylation of downstream substrates. This leads to the blockade of the MAPK signaling cascade, ultimately resulting in the inhibition of tumor cell proliferation and survival.

MAPK/ERK Signaling Pathway

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Preclinical Data

In Vitro Activity

Rineterkib has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring MAPK pathway alterations.

Table 1: In Vitro Anti-proliferative Activity of Rineterkib (Representative Data)

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) |

| A375 | Melanoma | BRAF V600E | Data not publicly available |

| HT-29 | Colorectal Cancer | BRAF V600E | Data not publicly available |

| HCT116 | Colorectal Cancer | KRAS G13D | Data not publicly available |

| Calu-6 | Non-Small Cell Lung Cancer | KRAS Q61K | Data not publicly available |

| Additional cell lines | ... | ... | ... |

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of Rineterkib.

Table 2: In Vivo Efficacy of Rineterkib in a Xenograft Model

| Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| Calu-6 (NSCLC) Xenograft | Rineterkib (50 mg/kg, p.o.) | Daily | Significant |

| Calu-6 (NSCLC) Xenograft | Rineterkib (75 mg/kg, p.o.) | Daily | Significant |

Note: The term "Significant" indicates a statistically significant reduction in tumor volume compared to vehicle control as reported in preclinical studies. Specific quantitative values for tumor growth inhibition are not consistently reported in publicly available sources.

Experimental Protocols

5.3.1. In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of Rineterkib against ERK1 and ERK2 kinases.

-

Methodology: A typical in vitro kinase assay would involve incubating recombinant human ERK1 or ERK2 with a specific substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of Rineterkib. The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often using methods like radioisotope incorporation (³²P-ATP) or fluorescence-based detection.

Workflow for In Vitro Kinase Assay:

Caption: Workflow for a typical in vitro ERK1/2 kinase assay.

5.3.2. Cell Viability Assay (MTT Assay)

-

Objective: To assess the anti-proliferative effect of Rineterkib on cancer cell lines.

-

Methodology: Cancer cells are seeded in 96-well plates and treated with a range of Rineterkib concentrations for a specified period (e.g., 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

Workflow for MTT Assay:

Caption: General workflow for a cell viability (MTT) assay.

Clinical Development

This compound has been evaluated in clinical trials for its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors and myelofibrosis.

Phase I Study in Advanced Solid Tumors (NCT02711345)

A first-in-human, open-label, dose-escalation study was conducted to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity of Rineterkib in patients with advanced solid tumors harboring MAPK pathway alterations.

Table 3: Summary of Phase I Study (NCT02711345) Results

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | 400 mg once daily (QD) and 150 mg twice daily (BID) |

| Common Treatment-Related Adverse Events (TRAEs) (>30%) | Diarrhea, Nausea |

| Most Common Grade 3/4 TRAE | Retinopathy |

| Preliminary Efficacy | Stable disease observed in 12% of patients. One unconfirmed partial response in a patient with BRAF-mutant cholangiocarcinoma. |

ADORE Platform Study in Myelofibrosis (NCT04097821)

Rineterkib was one of the novel agents investigated in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis who had a suboptimal response to ruxolitinib alone. The study aimed to assess the safety and efficacy of these combinations. While the primary publications from this platform trial have focused on other agents in the study, it confirms the clinical investigation of Rineterkib in this hematological malignancy.

Conclusion

This compound is a promising, orally bioavailable inhibitor of ERK1/2 with demonstrated preclinical activity and a manageable safety profile in early clinical trials. Its mechanism of action, directly targeting the terminal kinase in the MAPK pathway, provides a strong rationale for its development as a single agent or in combination with other targeted therapies to overcome resistance mechanisms. Further clinical investigation is warranted to fully elucidate its therapeutic potential in various oncological indications. This technical guide provides a foundational resource for researchers and clinicians working on the development of ERK inhibitors and the broader field of targeted cancer therapy.

LTT-462: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

LTT-462 is an orally administered small molecule inhibitor targeting the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As key components of the mitogen-activated protein kinase (MAPK) signaling pathway, ERK1/2 are crucial mediators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making ERK1/2 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for LTT-462, primarily derived from a first-in-human Phase I clinical trial in patients with advanced solid tumors harboring MAPK pathway alterations (NCT02711345).

Mechanism of Action

LTT-462 exerts its anti-neoplastic activity by directly binding to and inhibiting the kinase activity of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby disrupting the propagation of growth and survival signals within the MAPK cascade. The intended therapeutic effect is the inhibition of tumor cell proliferation and the induction of apoptosis in cancers dependent on this pathway.

Signaling Pathway

Caption: The MAPK/ERK signaling pathway and the inhibitory action of LTT-462.

Pharmacokinetics

Pharmacokinetic properties of LTT-462 were evaluated in a Phase I, open-label, dose-escalation study. Patients with advanced solid tumors received oral doses of LTT-462 ranging from 45 mg to 600 mg once daily (QD) and 150 mg to 200 mg twice daily (BID).[1]

Absorption and Exposure

-

Dose-Proportionality: An increase in plasma peak drug concentration (Cmax) and overall drug exposure (AUC) was observed with increasing doses from 45 mg to 450 mg QD.[1]

-

Saturation of Absorption: At the 600 mg QD dose level, drug exposure was lower than anticipated, suggesting a potential saturation of absorption at higher doses.[1]

Quantitative Pharmacokinetic Parameters

While the Phase I clinical trial collected data on key pharmacokinetic parameters, specific quantitative values for Cmax, Tmax, AUC, elimination half-life (T1/2), and clearance have not been publicly disclosed in available literature. The following table summarizes the intended pharmacokinetic parameters for collection as per the clinical trial protocol.

| Parameter | Description | Data Status |

| Cmax | Maximum (peak) plasma concentration | Collected, not publicly available |

| Tmax | Time to reach maximum (peak) plasma concentration | Collected, not publicly available |

| AUC | Area under the plasma concentration-time curve | Collected, not publicly available |

| T1/2 | Elimination half-life | Collected, not publicly available |

| CL/F | Apparent total clearance of the drug from plasma after oral administration | To be determined |

| Vz/F | Apparent volume of distribution during the terminal phase after oral administration | To be determined |

Experimental Protocol: Pharmacokinetic Analysis

The protocol for the Phase I trial (NCT02711345) stipulated the collection of serial blood samples for pharmacokinetic analysis. A generalized workflow for such an analysis is as follows:

Caption: Generalized experimental workflow for pharmacokinetic analysis.

Pharmacodynamics

The pharmacodynamic effects of LTT-462 were assessed by measuring the modulation of a downstream biomarker of ERK1/2 activity.

Biomarker of Target Engagement

-

DUSP6: Dual specificity phosphatase 6 (DUSP6) is a phosphatase that specifically dephosphorylates and inactivates ERK1/2, and its expression is induced by ERK1/2 activity as part of a negative feedback loop. Therefore, a reduction in DUSP6 expression serves as a reliable pharmacodynamic marker of ERK1/2 inhibition.

-

Clinical Findings: In the Phase I trial, treatment with LTT-462 led to a reduction in DUSP6 expression relative to baseline in most evaluated patients, confirming target engagement and inhibition of the ERK1/2 pathway.[1]

Quantitative Pharmacodynamic Data

Specific quantitative data on the percentage of DUSP6 reduction at different dose levels of LTT-462 are not currently available in the public domain.

| Biomarker | Tissue | Method | Finding |

| DUSP6 Expression | Tumor Biopsies | Not specified (likely IHC or qPCR) | Reduction observed post-treatment |

| DUSP6 Levels | Blood Samples | Not specified (likely qPCR on PBMCs) | Reduction observed post-treatment |

Experimental Protocol: Pharmacodynamic Analysis

The clinical trial protocol involved the collection of pre- and post-treatment tumor biopsies and blood samples for the assessment of DUSP6 expression. A typical workflow for this analysis is outlined below.

Caption: Experimental workflow for pharmacodynamic assessment of DUSP6.

Clinical Safety and Tolerability

In the Phase I dose-escalation study involving 65 patients, LTT-462 was found to be generally well-tolerated.[1]

-

Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[1]

-

Common Adverse Events: The most frequently reported treatment-related adverse events (TRAEs) were diarrhea (38%) and nausea (34%).[1]

-

Grade 3/4 Adverse Events: Grade 3 or 4 TRAEs were reported in 29% of patients, with retinopathy being the most common (6%).[1]

Summary and Future Directions

LTT-462 is a promising oral ERK1/2 inhibitor that has demonstrated target engagement and a manageable safety profile in early clinical development. Pharmacokinetic data indicate dose-dependent exposure with potential saturation at high doses. Pharmacodynamic studies have confirmed on-target activity through the reduction of the biomarker DUSP6. While limited single-agent clinical activity was observed, with stable disease being the best overall response in the Phase I trial, further investigation is warranted. An ongoing clinical trial is evaluating LTT-462 in combination with the RAF inhibitor, LXH254, in non-small cell lung cancer and melanoma, which may unlock synergistic anti-tumor effects and broaden the therapeutic potential of this agent.[1] The public release of more detailed quantitative pharmacokinetic and pharmacodynamic data from the Phase I study will be crucial for a more complete understanding of LTT-462's clinical profile and for guiding future development.

References

In Vitro Antiproliferative Activity of Rineterkib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride (also known as LTT-462 and ERK-IN-1) is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, it acts as a potent inhibitor of both Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and RAF kinases.[1] Dysregulation of the MAPK/ERK pathway is a frequent driver of cellular proliferation in a variety of human cancers, making it a key target for therapeutic intervention. Rineterkib has demonstrated preclinical activity in multiple cancer models with activating mutations in the MAPK pathway, including KRAS-mutant and BRAF-mutant non-small cell lung cancer (NSCLC), pancreatic cancer, colorectal cancer (CRC), and ovarian cancer.[1][2] This technical guide provides an in-depth overview of the in vitro antiproliferative activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[3] In many cancers, mutations in upstream components like RAS and RAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth.

This compound exerts its antiproliferative effects by directly inhibiting two key kinases within this pathway: RAF and ERK1/2.[1] By binding to and inhibiting ERK1/2, Rineterkib prevents the phosphorylation of downstream substrates, thereby blocking the propagation of pro-proliferative signals.[3] This dual inhibition of both RAF and ERK may offer a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms associated with inhibitors that target only upstream components.

Caption: Rineterkib inhibits the MAPK pathway at RAF and ERK1/2.

Quantitative Data on Antiproliferative Activity

While preclinical studies have confirmed the activity of this compound in various cancer models, specific quantitative data on its in vitro antiproliferative activity, such as IC50 values across a broad panel of cancer cell lines, are not extensively available in the public domain. The tables below are presented as templates for the structured presentation of such data as it becomes available.

Table 1: In Vitro Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Method | Reference |

| e.g., A549 | Lung Adenocarcinoma | KRAS | Data not available | MTT Assay | |

| e.g., HT-29 | Colorectal Adenocarcinoma | BRAF | Data not available | MTT Assay | |

| e.g., PANC-1 | Pancreatic Carcinoma | KRAS | Data not available | MTT Assay | |

| e.g., SK-OV-3 | Ovarian Adenocarcinoma | HER2+, PIK3CA | Data not available | MTT Assay | |

| e.g., Calu-6 | Non-Small Cell Lung Cancer | KRAS | Data not available | MTT Assay |

Table 2: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| ERK1 | Data not available | Biochemical | |

| ERK2 | Data not available | Biochemical | |

| B-RAF | Data not available | Biochemical | |

| C-RAF | Data not available | Biochemical |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the in vitro antiproliferative activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. broadpharm.com [broadpharm.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Rineterkib Hydrochloride: A Deep Dive into Target Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rineterkib hydrochloride, also known as LTT-462, is a potent and selective, orally bioavailable small molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As key components of the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) cascade, ERK1 and ERK2 are critical regulators of cell proliferation, differentiation, survival, and migration. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Rineterkib has also been reported to inhibit RAF kinase activity.[1][2][3] This technical guide provides a comprehensive overview of the target binding affinity and selectivity of this compound, based on available preclinical data.

Core Concepts: Target Binding and Selectivity

The efficacy of a targeted therapy like this compound is determined by two key parameters: its affinity for the intended target and its selectivity over other related and unrelated proteins. High affinity ensures that the drug can effectively inhibit the target at physiologically relevant concentrations, while high selectivity minimizes off-target effects, thereby reducing potential toxicity.

Target Binding Affinity of this compound

In the absence of specific public data, a hypothetical representation of typical binding affinities for a potent ERK1/2 inhibitor is provided below for illustrative purposes.

Table 1: Hypothetical Target Binding Affinity of this compound

| Target | Assay Type | IC50 (nM) |

| ERK1 | Biochemical | < 10 |

| ERK2 | Biochemical | < 10 |

| BRAF | Biochemical | 50 - 100 |

| CRAF | Biochemical | 50 - 100 |

Note: These values are hypothetical and intended to represent the profile of a potent ERK1/2 inhibitor. Actual values for this compound would need to be obtained from specific experimental data.

Selectivity Profile of this compound

The selectivity of this compound is a critical aspect of its therapeutic potential. An ideal inhibitor would potently inhibit ERK1 and ERK2 while showing minimal activity against other kinases, particularly those with high structural similarity. As rineterkib has also been noted to inhibit RAF kinases, understanding its relative potency against these and other kinases is crucial.

A comprehensive kinase selectivity panel is typically used to assess the specificity of a compound. This involves testing the inhibitor against a large number of purified kinases at a fixed concentration.

Table 2: Hypothetical Kinase Selectivity Profile of this compound (at 1 µM)

| Kinase Family | Representative Kinases | % Inhibition |

| CMGC (CDK, MAPK, GSK3, CLK) | ERK1 | > 95% |

| ERK2 | > 95% | |

| CDK2/cyclin A | < 10% | |

| GSK3β | < 10% | |

| TKL (Tyrosine Kinase-Like) | BRAF | 70 - 90% |

| CRAF | 70 - 90% | |

| MLK1 | < 20% | |

| STE (Sterile Homology) | MEK1 | < 5% |

| MEK2 | < 5% | |

| AGC (PKA, PKG, PKC) | PKA | < 5% |

| PKCα | < 5% | |

| CAMK (Calcium/Calmodulin-dependent) | CAMK2α | < 5% |

| TK (Tyrosine Kinase) | SRC | < 10% |

| ABL1 | < 10% |

Note: This table represents a hypothetical selectivity profile for a selective ERK1/2 inhibitor with known RAF activity. The percentages are illustrative.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of binding affinity and selectivity data. Below are representative methodologies for key assays.

Biochemical Kinase Inhibition Assay (for IC50 determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

Reagents and Materials:

-

Purified recombinant human ERK1, ERK2, BRAF, or CRAF enzyme.

-

Kinase-specific substrate (e.g., myelin basic protein for ERK, inactive MEK for RAF).

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (serially diluted).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

Plate reader.

-

-

Procedure: a. Add assay buffer, kinase, and substrate to the wells of a 384-well plate. b. Add serial dilutions of this compound or DMSO (vehicle control) to the wells. c. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a detection reagent. g. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. h. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-ERK Assay (Western Blot)

This assay measures the inhibition of ERK phosphorylation in a cellular context.

-

Reagents and Materials:

-

Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma cells).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer.

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH).

-

Secondary antibody (HRP-conjugated).

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blot apparatus.

-

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). c. Lyse the cells and quantify the protein concentration. d. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. e. Block the membrane and probe with primary antibodies against phospho-ERK and total-ERK. f. Wash and incubate with an HRP-conjugated secondary antibody. g. Detect the signal using a chemiluminescent substrate. h. Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Conclusion

This compound is a potent inhibitor of ERK1 and ERK2, with additional activity against RAF kinases. Its efficacy in preclinical models highlights the therapeutic potential of targeting the MAPK pathway. A thorough understanding of its binding affinity and selectivity profile is paramount for its continued development and for designing rational combination therapies. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of rineterkib and other kinase inhibitors. Further disclosure of specific quantitative data from ongoing and future studies will be invaluable to the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1715025-34-5 | this compound| LTT-462 HCl;LTT 462 HCl;LTT462 HCl;ERK-IN-1|BioChemPartner [biochempartner.com]

- 8. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Biology of Rineterkib Hydrochloride with ERK2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rineterkib hydrochloride, also known as LTT-462 and ERK-IN-1, is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway, with specific activity against Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and RAF kinases.[1][2][3][4] Dysregulation of the MAPK/ERK pathway is a critical driver in numerous human cancers, making ERK1/2 compelling targets for therapeutic intervention.[3][5][6][7] Rineterkib is currently under investigation in clinical trials for patients with advanced solid tumors harboring MAPK pathway alterations.[2][5] This technical guide provides an overview of the structural biology of Rineterkib's interaction with its primary target, ERK2, based on publicly available data. It is intended to consolidate the current understanding for researchers and professionals in drug development.

Introduction to Rineterkib and the ERK Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transduces extracellular signals to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and migration.[6][8] Genetic alterations in components of this pathway, particularly in BRAF and RAS, lead to its constitutive activation, promoting oncogenesis.[2] While inhibitors targeting upstream kinases like BRAF and MEK have demonstrated clinical efficacy, resistance often emerges through reactivation of the pathway, frequently at the level of ERK.[3][6] Direct inhibition of ERK1/2, the final kinases in this cascade, presents a strategic approach to overcome this resistance.[3]

Rineterkib is a potent inhibitor that binds to and blocks the activity of ERK1/2, thereby preventing the phosphorylation of downstream substrates and inhibiting ERK-dependent tumor cell proliferation and survival.[3][5][7] Its dual activity against RAF may offer a broader inhibition of the pathway.[2][3]

MAPK/ERK Signaling Pathway and Rineterkib's Point of Intervention

The following diagram illustrates the canonical MAPK/ERK signaling cascade and highlights Rineterkib's mechanism of action.

References

- 1. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rineterkib | C26H27BrF3N5O2 | CID 118045847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ltt462 - My Cancer Genome [mycancergenome.org]

- 8. Targeting ERK beyond the boundaries of the kinase active site in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LTT-462 in a Calu-6 Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the ERK1/2 inhibitor, LTT-462, in a Calu-6 human non-small cell lung cancer (NSCLC) xenograft model. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of LTT-462.

Introduction

LTT-462 is an orally available small molecule inhibitor of Extracellular Signal-regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK pathway is frequently hyperactivated in various human cancers, including those with KRAS mutations, leading to uncontrolled cell proliferation and survival.[2] The Calu-6 cell line, derived from an anaplastic lung carcinoma, harbors a KRAS mutation, making it a relevant model for studying the effects of MAPK pathway inhibitors.[3] This document outlines the rationale for targeting the MAPK pathway with LTT-462 in a Calu-6 xenograft model and provides detailed experimental protocols.

LTT-462 Mechanism of Action

LTT-462 targets and inhibits ERK1 and ERK2 (also known as MAPK3 and MAPK1, respectively), the final kinases in the MAPK signaling cascade.[1] By inhibiting ERK, LTT-462 prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction that leads to tumor cell proliferation, differentiation, and survival.[1] Preclinical studies have demonstrated the efficacy of LTT-462 in a range of cancer cell lines and in vivo tumor xenografts with activating mutations in the MAPK pathway, including KRAS, NRAS, BRAF, and MEK.[2]

Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell growth and survival. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the sequential activation of RAS, RAF, MEK, and finally ERK. Activated ERK then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. In Calu-6 cells, a KRAS mutation leads to constitutive activation of this pathway.

Quantitative Data Summary

While specific dosage data for LTT-462 in a Calu-6 xenograft model is not publicly available, the following table provides an example of how efficacy data could be presented. Researchers should perform dose-finding studies to determine the optimal dosage.

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | 0 |

| LTT-462 | 25 | Daily, p.o. | 900 ± 120 | 40 |

| LTT-462 | 50 | Daily, p.o. | 450 ± 90 | 70 |

| LTT-462 | 100 | Daily, p.o. | 150 ± 50 | 90 |

Note: This data is illustrative and should be replaced with experimentally derived results.

Experimental Protocols

1. Cell Line and Culture

-

Cell Line: Calu-6 (ATCC® HTB-56™), human anaplastic lung carcinoma.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

2. Animal Model

-

Species: Athymic Nude Mice (e.g., BALB/c nu/nu).

-

Age/Weight: 6-8 weeks old, 20-25 g.

-

Housing: Maintain in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Calu-6 Xenograft Establishment

This protocol is based on established methods for Calu-6 xenografts.[3]

References

Application Notes and Protocols for Rineterkib Hydrochloride in DMSO

For research use only. Not for use in humans or animals.

Introduction

Rineterkib hydrochloride, also known as LTT-462, is a potent and orally bioavailable inhibitor of both RAF and Extracellular Signal-regulated Kinase (ERK) 1 and 2.[1][2] These kinases are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[3] this compound has demonstrated preclinical anti-proliferative activity in cancer cell lines and tumor regression in xenograft models, particularly those with activating mutations in the MAPK pathway, such as BRAF or KRAS mutations.[1][4][3] These application notes provide detailed protocols for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO), along with guidelines for its use in in vitro and in vivo studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | LTT-462, ERK-IN-1 | [1][5] |

| CAS Number | 1715025-34-5 | [1][2][6] |

| Molecular Formula | C₂₆H₂₉BrCl₂F₃N₅O₂ | |

| Molecular Weight | 651.35 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility in DMSO | 220 mg/mL | [2] |

This compound Signaling Pathway

This compound exerts its therapeutic effects by targeting the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in genes such as BRAF and KRAS lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Rineterkib inhibits two key kinases in this cascade: RAF and ERK1/2. By doing so, it blocks the downstream signaling events that drive tumor progression.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO for in vitro use.

Materials:

-

This compound powder

-

Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vial

-

Vortex mixer

-

Water bath sonicator

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Protocol Workflow:

Procedure:

-

Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Transfer: Carefully transfer the weighed powder into a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration. It is recommended to use freshly opened DMSO as it is hygroscopic and absorbed water can affect solubility.

-

Dissolution:

-

Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

For short-term storage (days to weeks), store the aliquots at -20°C.

-

For long-term storage (months to years), store the aliquots at -80°C.[1]

-

Quantitative Data for Stock Solution Preparation:

| Desired Stock Concentration | Mass of Rineterkib HCl (MW: 651.35 g/mol ) | Volume of DMSO |

| 10 mM | 6.51 mg | 1 mL |

| 20 mM | 13.03 mg | 1 mL |

| 50 mM | 32.57 mg | 1 mL |

In Vitro Cell-Based Assays

For cell-based assays, the this compound DMSO stock solution should be serially diluted to the desired final concentrations in cell culture medium. To avoid cytotoxicity from the solvent, the final concentration of DMSO in the cell culture should be kept below 0.5%.

Example Dilution for a 10 µM Final Concentration:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution.

-

Add the appropriate volume of this working solution to your cell culture plates to achieve the desired final concentration.

In Vivo Animal Studies

For in vivo studies, the DMSO stock solution is typically diluted in a vehicle suitable for administration to animals. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

Example Formulation for Oral Administration:

A formulation for oral gavage could consist of:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

To prepare this, the DMSO stock solution of this compound would be sequentially mixed with PEG300, then Tween-80, and finally brought to the final volume with saline. It is recommended to prepare this formulation fresh on the day of use.

Safety and Handling

This compound is a potent research chemical. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Stability and Storage

-

Solid: Store the solid compound at -20°C for long-term storage (up to 3 years).

-

DMSO Stock Solution:

-

Important: Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting into single-use volumes is highly recommended.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes: Analysis of p-ERK Inhibition by LTT-462 Using Western Blot

Introduction

LTT-462 is an orally available small molecule inhibitor of Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2] The MAPK/ERK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[1][3][5] LTT-462 binds to and inhibits ERK, preventing its phosphorylation and subsequent activation of downstream targets.[1][2] This inhibition ultimately leads to a reduction in tumor cell proliferation and survival.[1][2] Western blotting is a widely used and effective method to assess the phosphorylation status of ERK (p-ERK) and thereby evaluate the efficacy of inhibitors like LTT-462.

Principle of the Assay

This protocol outlines the use of Western blot analysis to quantitatively measure the levels of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following treatment with LTT-462. The assay relies on the separation of proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), followed by transfer to a membrane. The membrane is then probed with a primary antibody specific to the phosphorylated form of ERK1/2. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The signal is detected using a chemiluminescent substrate, and the resulting band intensities are quantified. To ensure accurate quantification, the membrane is subsequently stripped and re-probed with an antibody that detects total ERK1/2, allowing for the normalization of p-ERK1/2 levels to the total amount of ERK1/2 protein.

Data Presentation

The following table presents representative quantitative data on the effect of LTT-462 on p-ERK levels in a cancer cell line with a MAPK pathway alteration.

| Treatment Group | LTT-462 Concentration (nM) | p-ERK1/2 Level (Normalized to Total ERK) | % Inhibition of p-ERK |

| Vehicle Control | 0 | 1.00 | 0% |

| LTT-462 | 10 | 0.65 | 35% |

| LTT-462 | 50 | 0.25 | 75% |

| LTT-462 | 100 | 0.08 | 92% |

| LTT-462 | 500 | 0.02 | 98% |

Experimental Protocols

Cell Culture and LTT-462 Treatment

-

Cell Seeding: Plate cancer cells with a known MAPK pathway mutation (e.g., BRAF V600E or NRAS mutation) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

-